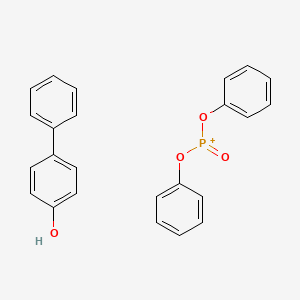
Oxo(diphenoxy)phosphanium;4-phenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-yl diphenyl phosphate: is an organic compound that belongs to the class of aryl phosphates. It is characterized by the presence of a biphenyl group attached to a diphenyl phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diphenyl phosphate typically involves the reaction of biphenyl with diphenyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diphenyl phosphate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl diphenyl phosphate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction could produce biphenyl-4-yl diphenyl phosphine.
科学研究应用
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a catalyst in various organic reactions, including polymerization and esterification.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: This compound is used in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Flame Retardants: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a flame retardant in plastics and other materials.
Plasticizers: It is employed as a plasticizer to enhance the flexibility and durability of polymers.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-yl diphenyl phosphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Diphenyl phosphate: A simpler analog with similar properties but lacking the biphenyl group.
Triphenyl phosphate: Another related compound with three phenyl groups attached to the phosphate moiety.
Uniqueness:
Structural Complexity: [1,1’-Biphenyl]-4-yl diphenyl phosphate has a more complex structure compared to its simpler analogs, which can lead to unique chemical and physical properties.
Applications: Its unique structure allows for specific applications in catalysis, flame retardancy, and biochemical studies that may not be achievable with simpler analogs.
属性
分子式 |
C24H20O4P+ |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
oxo(diphenoxy)phosphanium;4-phenylphenol |
InChI |
InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |
InChI 键 |
UAWSTCYQPWOCBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
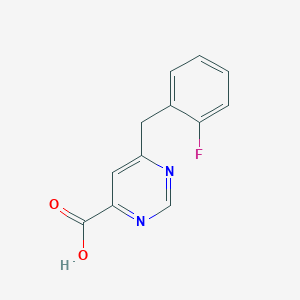
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
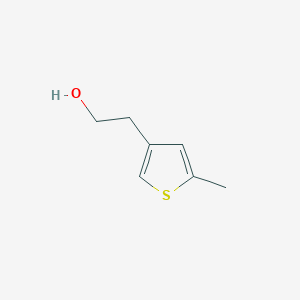
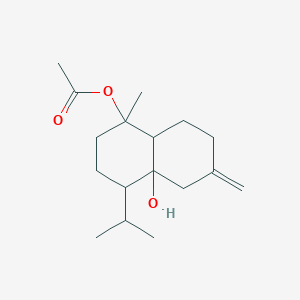
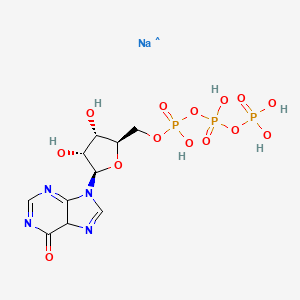
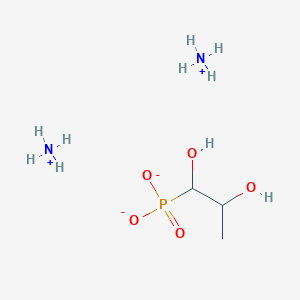
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
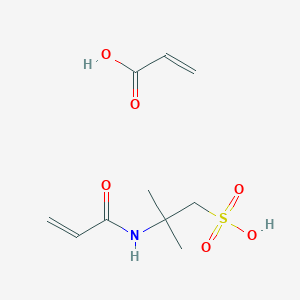
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)

